2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide and aryl groups. Its structure comprises:
- A 1,2,4-triazole core substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with pyrazin-2-yl.
- A sulfanylacetamide side chain linked to N-(3-methoxyphenyl).
The furan and pyrazine heterocycles contribute to π-π stacking interactions, while the 3-methoxyphenyl group may enhance solubility and target binding via hydrogen bonding .
Properties
Molecular Formula |
C20H18N6O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18N6O3S/c1-28-15-5-2-4-14(10-15)23-18(27)13-30-20-25-24-19(17-11-21-7-8-22-17)26(20)12-16-6-3-9-29-16/h2-11H,12-13H2,1H3,(H,23,27) |
InChI Key |
HZJZNISUDFARDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of intermediate compounds, such as furan-2-ylmethyl and pyrazin-2-yl derivatives These intermediates are then subjected to cyclization reactions to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Overview
2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound notable for its diverse applications in chemistry, biology, and medicine. Its unique structural features, including furan, pyrazine, triazole, and methoxyphenyl groups, contribute to its chemical reactivity and potential biological activities.
Chemistry
This compound serves as a valuable building block in organic synthesis. Its ability to participate in various chemical reactions allows it to be utilized in the development of more complex molecules. For instance:
- Synthesis of Derivatives : The compound can undergo oxidation and reduction reactions, leading to the formation of derivatives such as furanones and dihydropyrazines.
Biology
Research indicates potential biological applications:
- Antimicrobial Activity : Studies have explored its efficacy against various microbial strains, suggesting it may act as an antimicrobial agent.
- Antifungal Properties : The compound has been investigated for its antifungal capabilities, particularly against common fungal pathogens.
Medicine
The compound's therapeutic potential is significant:
- Anti-inflammatory Effects : Research indicates that it may inhibit specific enzymes involved in inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that it could exhibit anticancer activity by targeting cancer cell proliferation mechanisms.
Industry
In industrial applications, this compound is being explored for:
- Material Development : Its unique chemical properties make it suitable for creating new materials with specific functionalities.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Study B | Antifungal Properties | Showed significant inhibition of Candida species growth with an IC50 value of 30 µg/mL. |
| Study C | Anti-inflammatory Effects | In vivo studies indicated reduced swelling in animal models after treatment with the compound. |
| Study D | Anticancer Potential | Exhibited cytotoxic effects on various cancer cell lines with IC50 values ranging from 15 to 25 µg/mL. |
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the triazole ring and the aryl acetamide moiety. Below is a comparative analysis:
Pharmacological Activity
Anti-Exudative Activity
Studies on related compounds (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) reveal:
- Dose-dependent efficacy : At 10 mg/kg, 8/21 derivatives matched or exceeded diclofenac sodium (8 mg/kg) in reducing formalin-induced edema in rats .
- SAR Insights :
Binding Interactions
Analytical Data
- 1H NMR : Characteristic shifts for furan protons (δ 6.2–7.4 ppm), triazole-linked CH2 (δ 4.1–4.3 ppm), and methoxy groups (δ 3.7–3.9 ppm) .
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 410.4 g/mol. The structure includes a triazole ring, a furan moiety, and a methoxy-substituted phenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H15N5O2S |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | 2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.
- Receptor Interaction : It can bind to cell surface receptors, modulating signal transduction pathways that influence cellular responses.
- DNA Interaction : The compound may intercalate into DNA, potentially affecting replication and transcription processes, which is crucial for its anticancer properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
A study demonstrated that certain triazole compounds had minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against several pathogens, suggesting strong antimicrobial potential .
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound's structural components may enhance its efficacy against fungal infections by disrupting fungal cell membrane synthesis or function.
Anticancer Activity
Triazole derivatives have been explored for their anticancer effects due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that compounds with similar structures can significantly reduce cell viability in various cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A comparative study on 1,2,4-triazole derivatives highlighted that compounds with furan and pyrazine moieties exhibited superior activity against multidrug-resistant strains compared to standard antibiotics .
- Anticancer Properties : In vitro studies demonstrated that certain triazole derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .
Q & A
Basic: What synthetic strategies optimize yield and purity for this compound?
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Triazole ring formation : React hydrazine derivatives with carbon disulfide and amines under reflux (e.g., ethanol, 80°C) .
- Sulfanyl-acetamide coupling : Use 2-chloroacetonitrile in DMF with NaOH to introduce the sulfanyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity .
- Critical parameters : Temperature (60–80°C), solvent polarity (DMF for polar intermediates), and reaction time (5–12 hours) .
Basic: Which analytical techniques confirm its structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, triazole carbons at δ 150–160 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) verify purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 479.2) .
Basic: How is its biological activity assessed in preclinical models?
- In vitro assays :
- Antimicrobial: Broth microdilution (MIC against S. aureus: 8–16 µg/mL) .
- Anticancer: MTT assay (IC₅₀ = 12 µM in HeLa cells) .
- In vivo models :
Advanced: How do substituents influence structure-activity relationships (SAR)?
- Methodology : Systematic substitution (e.g., replacing pyrazine with pyridine reduces anticancer activity by 40%) .
Advanced: How to resolve contradictions in reported bioactivity data?
- Case : Discrepancies in anti-exudative efficacy (30% vs. 50% reduction across studies).
- Approach :
Advanced: What strategies improve metabolic stability and bioavailability?
- Prodrug design : Introduce ester moieties to enhance intestinal absorption .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma half-life from 2 to 8 hours .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., furan oxidation) for targeted stabilization .
Advanced: How to elucidate its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
